molecular formula C7H8BrNO3S B12652249 5-bromo-3-methoxy-2-(methylsulfonyl)Pyridine

5-bromo-3-methoxy-2-(methylsulfonyl)Pyridine

Cat. No.: B12652249
M. Wt: 266.11 g/mol
InChI Key: DUOFSAVLELXBBG-UHFFFAOYSA-N
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Description

5-Bromo-3-methoxy-2-(methylsulfonyl)pyridine is a chemical compound with the molecular formula C7H8BrNO3S and a molecular weight of 266.11 g/mol . It is a pyridine derivative that contains bromine, methoxy, and methylsulfonyl functional groups. This compound is used as an intermediate in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-3-methoxy-2-(methylsulfonyl)pyridine can be achieved through several synthetic routes. One common method involves the bromination of 3-methoxy-2-(methylsulfonyl)pyridine using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane . The reaction is typically carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-methoxy-2-(methylsulfonyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 5-amino-3-methoxy-2-(methylsulfonyl)pyridine derivatives .

Mechanism of Action

The mechanism of action of 5-bromo-3-methoxy-2-(methylsulfonyl)pyridine depends on its specific applicationThe presence of functional groups like bromine and methoxy can influence its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both methoxy and methylsulfonyl groups, which can influence its reactivity and interactions with other molecules. These functional groups can enhance its solubility and stability, making it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C7H8BrNO3S

Molecular Weight

266.11 g/mol

IUPAC Name

5-bromo-3-methoxy-2-methylsulfonylpyridine

InChI

InChI=1S/C7H8BrNO3S/c1-12-6-3-5(8)4-9-7(6)13(2,10)11/h3-4H,1-2H3

InChI Key

DUOFSAVLELXBBG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(N=CC(=C1)Br)S(=O)(=O)C

Origin of Product

United States

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